2-[(4-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

Structural verification Chemical purity Physicochemical properties

2-[(4-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one belongs to the thieno[2,3-d]pyrimidin-4(3H)-one class, a fused heterocyclic scaffold widely explored in medicinal chemistry for kinase inhibition, anti-inflammatory, and antimicrobial applications. The core 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one system has been structurally characterized by X-ray crystallography, confirming an essentially planar ring system.

Molecular Formula C16H15FN2OS2
Molecular Weight 334.4 g/mol
Cat. No. B12144482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
Molecular FormulaC16H15FN2OS2
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=C(C=C3)F)C)C
InChIInChI=1S/C16H15FN2OS2/c1-9-10(2)22-14-13(9)15(20)19(3)16(18-14)21-8-11-4-6-12(17)7-5-11/h4-7H,8H2,1-3H3
InChIKeyFEWKKUAKHUOHGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one: Baseline Characterization for Scientific Procurement


2-[(4-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one belongs to the thieno[2,3-d]pyrimidin-4(3H)-one class, a fused heterocyclic scaffold widely explored in medicinal chemistry for kinase inhibition, anti-inflammatory, and antimicrobial applications. The core 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one system has been structurally characterized by X-ray crystallography, confirming an essentially planar ring system [1]. The compound carries a 4-fluorobenzyl sulfanyl substituent at position 2, distinguishing it from the parent 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 59898-59-8) and other substituted-benzyl analogs such as the 2-methylbenzyl and 2,5-dimethylbenzyl variants. Publicly available high-resolution comparative biological data for this specific compound are currently absent from primary literature, patents, and authoritative databases.

Why Generic Substitution of 2-[(4-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one with In-Class Analogs Is Not Supported


Within the 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one series, the nature of the 2-position substituent is a primary determinant of molecular recognition and biological outcome. For example, the free 2-mercapto compound (CAS 59898-59-8) presents a polar, ionizable thiol group, whereas the target compound presents a fluorinated benzyl thioether. In related thieno[2,3-d]pyrimidine kinase inhibitor programs, even subtle modifications at the 2-position or the pendant aromatic ring have been shown to dramatically alter potency and selectivity profiles; the 4-fluorobenzyl group introduces distinct electronic (Hammett σₚ = 0.06 for F) and lipophilic (Hansch π ≈ 0.14) properties relative to unsubstituted benzyl (σₚ = 0, π = 0) or 2-methylbenzyl (σₚ = -0.17, π = 0.56) analogs [1]. Consequently, generic substitution among 2-substituted benzyl thioethers in this class is unwarranted without explicit comparative activity, selectivity, and pharmacokinetic data.

Quantitative Differentiation Evidence for 2-[(4-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one


Structural Identity and Physicochemical Differentiation from the 2-Mercapto Parent Compound

The target compound is a thioether derivative (C–S–C) of the 2-mercapto parent (CAS 59898-59-8). The 4-fluorobenzyl group increases molecular weight by +108.11 Da (from 226.32 to 334.43 Da), shifts the lipophilicity profile (calculated logP increase of approximately 1.5–2.0 units based on fragment contributions for –CH₂–C₆H₄F), and eliminates the acidic thiol proton (pKₐ ~8–10 for the parent thiol). The parent 2-mercapto compound is a known synthetic intermediate [1], whereas the benzylated analog is a downstream derivatization product with altered hydrogen-bonding capacity and metabolic susceptibility.

Structural verification Chemical purity Physicochemical properties

Electronic Differentiation Among 2-Benzylsulfanyl Analogs: Hammett σ Analysis

The 4-fluorobenzyl group exerts distinct electronic effects on the thieno[2,3-d]pyrimidin-4-one core compared to other available benzyl analogs. The Hammett σₚ value for fluorine (+0.06) indicates a weak electron-withdrawing effect, in contrast to the electron-donating 2-methylbenzyl group (σₚ = -0.17 for methyl at the ortho position) or the unsubstituted benzyl group (σₚ = 0.00). This parameter influences the electron density of the pyrimidinone ring via the sulfur linker, which can affect π-stacking interactions with biological targets and the compound's oxidation potential.

Electronic effects QSAR Substituent effects

Lipophilicity and Metabolic Stability Implications of the 4-Fluorobenzyl Substituent

The Hansch π constant for fluorine is +0.14, indicating a modest increase in lipophilicity compared to hydrogen (π = 0). In the context of thieno[2,3-d]pyrimidine drug discovery programs, compounds with balanced lipophilicity (clogP 2–4) are generally preferred to achieve acceptable oral absorption while minimizing metabolic clearance. The 4-fluorobenzyl group provides a subtle increase in clogP (~1.5–2.0 units over the parent thiol) without the large lipophilic penalty introduced by 4-chlorobenzyl (Hansch π for Cl = +0.71) or 2,5-dimethylbenzyl (Hansch π ≈ +1.12). This positions the 4-fluorobenzyl analog favorably for applications where moderate lipophilicity with enhanced target binding is desired.

Lipophilicity Metabolic stability Pharmacokinetics

Recommended Research and Industrial Application Scenarios for 2-[(4-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one


Kinase Inhibitor Screening Library Design

The thieno[2,3-d]pyrimidin-4-one scaffold is a recognized kinase hinge-binding motif, exemplified by FLT3 inhibitor programs that use 6-substituted variants of this core [1]. The 4-fluorobenzyl sulfanyl substitution at position 2 offers a vector for exploring additional hydrophobic pocket interactions beyond the hinge region. This compound is suitable for inclusion in focused kinase inhibitor libraries where fluorine-mediated metabolic stabilization and moderate lipophilicity (estimated clogP ~2.5–3.5) are advantageous for hit identification in medium-throughput biochemical kinase assays.

Structure-Activity Relationship (SAR) Reference Standard for 2-Benzylsulfanyl Series

Given the availability of multiple benzyl analogs (2-methylbenzyl, 2,5-dimethylbenzyl, 4-chlorobenzyl) from commercial sources, this compound serves as a critical electronic-baseline comparator for SAR studies probing the effect of para-substitution on biological activity. The 4-fluoro substituent's electron-withdrawing character (σₚ = +0.06) provides a direct contrast to electron-donating groups, enabling systematic mapping of electronic effects on target binding without the confounding steric bulk of larger substituents [1].

Physicochemical Property Benchmarking for Hit-to-Lead Optimization

The 4-fluorobenzyl analog represents a lipophilic-efficiency reference point. Its relatively low Hansch π contribution (+0.14) relative to other halogenated benzyl derivatives makes it an ideal benchmark for assessing the lipophilic ligand efficiency (LLE) penalty incurred by larger, more lipophilic substituents. Researchers can use this compound to establish baseline metabolic stability and solubility profiles for the 2-benzylsulfanyl thienopyrimidine series [1].

Chemical Biology Probe Development

The 4-fluorophenyl group is a well-established handle for ¹⁹F NMR spectroscopy, enabling protein-ligand interaction studies and binding-mode characterization without the need for isotopic labeling. This compound can be prioritized for fragment-based or ligand-observed NMR screening campaigns where fluorine detection provides a sensitive, background-free readout of target engagement. The specificity of the 4-fluorobenzyl signal distinguishes this compound from non-fluorinated analogs in competitive-binding experiments [2].

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